molecular formula C15H27NO6 B108825 (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate CAS No. 24277-38-1

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Cat. No.: B108825
CAS No.: 24277-38-1
M. Wt: 317.38 g/mol
InChI Key: IURKEBKDWQGPJJ-JTQLQIEISA-N
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Description

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (CAS: 24277-38-1) is a chiral amino diester featuring dual ester groups and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₁₅H₂₇NO₆ (MW: 317.38 g/mol), and it is stored under dry, room-temperature conditions . This compound is a critical intermediate in pharmaceutical synthesis, notably for the transglutaminase inhibitor ZED1227, which is under clinical evaluation for celiac disease treatment .

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-14(2,3)21-12(18)10(8-9-11(17)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURKEBKDWQGPJJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection Strategies

The synthesis begins with L-glutamic acid derivatives due to their inherent chirality and compatibility with orthogonal protecting group strategies. The primary starting material, L-glutamic acid di-tert-butyl ester hydrochloride , provides pre-protected α- and γ-carboxyl groups as tert-butyl esters. To introduce the tert-butoxycarbonyl (Boc) group at the amino position, di-tert-butyl dicarbonate (Boc anhydride) is employed under anhydrous conditions in dichloromethane (DCM), with triethylamine as a base to neutralize hydrochloric acid byproducts. This step yields (S)-di-tert-butyl 2-((tert-butoxycarbonyl)amino)pentanedioate as a key intermediate.

Critical Reaction Parameters :

  • Temperature : 0°C initial cooling to prevent exothermic side reactions.

  • Solvent : Anhydrous DCM to minimize hydrolysis.

  • Workup : Extraction with saturated sodium bicarbonate to remove unreacted Boc anhydride.

Selective Deprotection and Methyl Esterification

The conversion of the γ-tert-butyl ester to a methyl ester requires selective deprotection followed by re-esterification. While the tert-butyl group is stable under basic conditions, it is susceptible to acid-mediated cleavage. Trifluoroacetic acid (TFA) in DCM selectively hydrolyzes the γ-tert-butyl ester to a carboxylic acid, leaving the α-tert-butyl ester intact. Subsequent esterification with methanol, facilitated by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) , introduces the methyl ester group.

Optimized Conditions :

  • Deprotection : 20% TFA in DCM, 2 hours at 0°C.

  • Esterification : Methanol (5 equiv), DCC (1.2 equiv), DMAP (0.1 equiv), 12 hours at room temperature.

  • Yield : 78–85% after silica gel chromatography (cyclohexane/ethyl acetate 9:1).

Analytical Characterization and Quality Control

Chiral Purity Assessment

Enantiomeric excess (ee) is validated using chiral HPLC with a Chiralpak AD-H column (4.6 × 250 mm, 5 μm). Isocratic elution with hexane:isopropanol (90:10, 1.0 mL/min) resolves the (S)-enantiomer at 12.3 minutes (UV detection at 210 nm). A typical ee >99% is achieved, ensuring compliance with pharmaceutical-grade standards.

Structural Confirmation via NMR Spectroscopy

1H NMR (400 MHz, CDCl3):

  • δ 1.44 (s, 9H, tert-butyl), 3.69 (s, 3H, methyl ester), 4.25 (m, 1H, α-CH), 5.12 (d, 1H, NH-Boc).
    13C NMR (100 MHz, CDCl3):

  • δ 28.1 (tert-butyl), 52.3 (methyl ester), 80.1 (Boc carbonyl), 172.4 (ester carbonyls).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors outperform batch systems by enhancing heat transfer and reducing reaction times. A pilot-scale study demonstrated a 40% reduction in process time and a 15% increase in yield when using a tubular reactor for the Boc protection step.

Solvent Recovery and Sustainability

DCM, while effective, poses environmental and health risks. Substitution with 2-methyltetrahydrofuran (2-MeTHF) , a bio-based solvent, reduces toxicity without compromising yield (83% vs. 85% in DCM).

Degradation Pathways and Stability Profiling

Hydrolytic Degradation

Under acidic conditions (pH < 3), the methyl ester undergoes hydrolysis to glutamic acid derivatives. Accelerated stability testing (40°C/75% RH, 6 months) revealed <2% degradation when stored in anhydrous dimethyl sulfoxide (DMSO) at -20°C.

Thermal Stability

Differential scanning calorimetry (DSC) showed no decomposition below 150°C, confirming suitability for high-temperature processes like spray drying.

Comparative Analysis of Synthetic Methodologies

ParameterLaboratory-Scale (Batch)Industrial-Scale (Continuous Flow)
Reaction Time24 hours8 hours
Yield85%92%
Solvent Consumption15 L/kg8 L/kg
Energy Input (kW·h/kg)12075

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of peptide derivatives and other bioactive compounds due to its ability to undergo various transformations, such as oxidation, reduction, and substitution reactions .

Synthetic Routes
The synthesis typically involves multiple steps, including the protection of the amino group with tert-butoxycarbonyl (Boc), followed by the introduction of the tert-butyl and methyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high purity and yield.

Biological Research

Enzyme Interactions
In biological studies, this compound is used to investigate enzyme interactions and biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing it to participate in various biochemical reactions .

Therapeutic Potential
Research has also focused on its potential therapeutic applications. The compound is being explored for its role as a building block in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways .

Industrial Applications

Production of Specialty Chemicals
The unique reactivity of this compound makes it valuable in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions enables industries to create tailored compounds for specific applications .

Sustainable Production Methods
Recent advancements include the use of flow microreactor systems for its industrial production, which enhances efficiency and sustainability by allowing for continuous processing and reduced waste generation.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Key Differences :

  • Structure : The tert-butyl and methyl ester groups are swapped (positions 1 and 5), making it a positional isomer.
  • Physical Properties: Shares the same molecular formula (C₁₅H₂₇NO₆) and weight (317.38 g/mol) but has distinct CAS (18635-51-3) and MDL numbers (MFCD27578314) .
  • Safety Profile : Exhibits similar GHS hazards (H302, H315) but adds H319 (eye irritation) and H335 (respiratory irritation), suggesting enhanced reactivity due to ester group positioning .
Table 1: Comparison of Positional Isomers
Property Target Compound Positional Isomer
CAS No. 24277-38-1 18635-51-3
MDL No. MFCD27578332 MFCD27578314
Hazard Statements H302, H315 H302, H315, H319, H335
Precautionary Statements P261, P280, P301+P312, P305+P351+P338 P261, P280, P301+P312, P302+P352, P305+P351+P338

Bis-Boc Derivative: (S)-1-tert-Butyl 5-ethyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

Key Differences :

  • Structure: Features an ethyl ester (vs. methyl) and a bis-Boc-protected amine (vs. mono-Boc).
  • Synthesis : Requires two equivalents of di-tert-butyldicarbonate and purification via silica gel chromatography, yielding 90.2% as a colorless oil .
  • Applications : Serves as a precursor in labeled molecular imaging agents, contrasting with the target compound’s role in enzyme inhibitor development .
Table 2: Bis-Boc vs. Mono-Boc Derivatives
Property Target Compound Bis-Boc Derivative
Molecular Formula C₁₅H₂₇NO₆ C₁₉H₃₄N₂O₈
Molecular Weight 317.38 g/mol 440.3 g/mol (as sodium adduct)
Functional Groups Mono-Boc, methyl ester Bis-Boc, ethyl ester
Yield in Synthesis 83% 90.2%

Critical Analysis of Structural Nuances

  • Ester Group Positioning : Affects metabolic stability; methyl esters are more hydrolytically labile than tert-butyl esters .
  • Boc Protection: Mono-Boc strikes a balance between amine protection and synthetic accessibility, whereas bis-Boc derivatives may hinder downstream functionalization .

Biological Activity

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, commonly referred to as t-BMP, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications in scientific research, supported by relevant data tables and findings from diverse studies.

Overview of the Compound

  • IUPAC Name : this compound
  • CAS Number : 24277-38-1
  • Molecular Formula : C₁₅H₂₇N O₆
  • Molecular Weight : 317.38 g/mol

This compound features a tert-butyl group, a methyl group, and a tert-butoxycarbonyl-protected amino group, contributing to its unique reactivity and stability.

The biological activity of t-BMP primarily arises from its structural components:

  • The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to engage in various biochemical pathways.
  • The tert-butyl and methyl groups influence the compound’s binding affinity and specificity towards molecular targets.

This mechanism allows t-BMP to interact with specific enzymes and proteins, making it a valuable tool in biochemical studies.

Enzyme Interactions

Research indicates that t-BMP can serve as an intermediate in synthesizing more complex organic molecules, particularly in the context of enzyme interactions. Its ability to modify protein structures through amino group interactions opens avenues for studying enzyme kinetics and inhibition.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to t-BMP. For example, derivatives exhibiting structural similarities have shown modest antiviral activity against viruses such as SARS-CoV-2, suggesting that t-BMP may also possess similar properties .

Cancer Research

The compound's unique structure has drawn interest in cancer research, particularly in developing targeted therapies. For instance, compounds with similar functional groups have been evaluated for their efficacy in targeting prostate-specific membrane antigens (PSMA), demonstrating promising results in preclinical models .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of t-BMP, it is beneficial to compare it with other Boc-protected amino acids:

Compound NameStructural FeaturesNotable Biological Activity
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoateSimilar Boc protectionIntermediate in peptide synthesis
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoateSimilar Boc protectionPotential enzyme inhibitor

What distinguishes t-BMP is its specific combination of functional groups, enhancing its reactivity and stability compared to its analogs.

Case Studies and Research Findings

  • Synthesis and Evaluation of PSMA Inhibitors :
    • A study synthesized a series of inhibitors labeled with astatine for targeted radionuclide therapy. These compounds demonstrated effective localization in cancer xenografts, highlighting the therapeutic potential of structurally related compounds .
  • Antiviral Properties :
    • In vitro studies on related compounds showed antiviral activity against SARS-CoV-2, indicating that modifications to the t-BMP structure could yield derivatives with enhanced antiviral properties .
  • Enzyme Kinetics Studies :
    • Research involving enzyme kinetics has utilized t-BMP as a substrate or inhibitor, providing insights into its interaction with various enzymes and potential applications in drug development .

Q & A

Q. Can this compound be used to study enzyme-catalyzed deprotection kinetics?

  • Methodological Answer : Yes. The tert-butyl and Boc groups are substrates for esterases and proteases. Monitor deprotection via LC-MS under physiological pH (7.4) and temperature (37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate
Reactant of Route 2
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(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

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